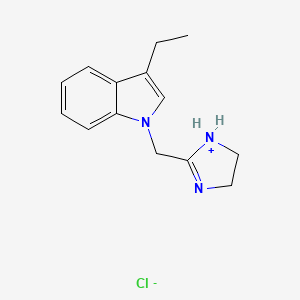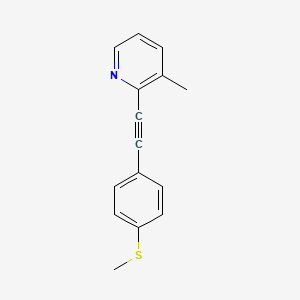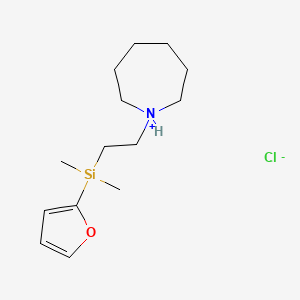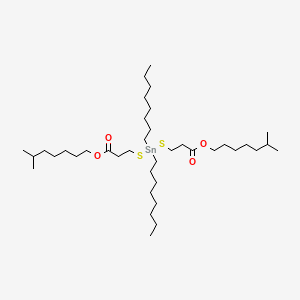![molecular formula C22H19NO3 B13752162 7-Hydroxy-2',3',5',6'-tetramethylspiro[acridine-9(2H),1'-[2,5]cyclohexadiene]-2,4'-dione CAS No. 60120-71-0](/img/structure/B13752162.png)
7-Hydroxy-2',3',5',6'-tetramethylspiro[acridine-9(2H),1'-[2,5]cyclohexadiene]-2,4'-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Hydroxy-2’,3’,5’,6’-tetramethylspiro[acridine-9(2H),1’-[2,5]cyclohexadiene]-2,4’-dione is a complex organic compound known for its unique spiro structure This compound is characterized by the presence of multiple methyl groups and a hydroxyl group, which contribute to its distinct chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-2’,3’,5’,6’-tetramethylspiro[acridine-9(2H),1’-[2,5]cyclohexadiene]-2,4’-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
7-Hydroxy-2’,3’,5’,6’-tetramethylspiro[acridine-9(2H),1’-[2,5]cyclohexadiene]-2,4’-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of methyl-substituted derivatives.
科学研究应用
7-Hydroxy-2’,3’,5’,6’-tetramethylspiro[acridine-9(2H),1’-[2,5]cyclohexadiene]-2,4’-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a model compound in studying spiro structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 7-Hydroxy-2’,3’,5’,6’-tetramethylspiro[acridine-9(2H),1’-[2,5]cyclohexadiene]-2,4’-dione involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can lead to changes in cellular processes, contributing to its biological activities.
相似化合物的比较
Similar Compounds
7-Hydroxy-3,4-dihydro-2(1H)-quinolinone: This compound shares a similar hydroxyl group but differs in its overall structure and reactivity.
2,3,5,6-Tetramethyl-1,4-benzoquinone: While it shares the tetramethyl substitution pattern, its quinone structure leads to different chemical properties and applications.
Uniqueness
7-Hydroxy-2’,3’,5’,6’-tetramethylspiro[acridine-9(2H),1’-[2,5]cyclohexadiene]-2,4’-dione is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
60120-71-0 |
|---|---|
分子式 |
C22H19NO3 |
分子量 |
345.4 g/mol |
IUPAC 名称 |
7-hydroxy-2',3',5',6'-tetramethylspiro[acridine-9,4'-cyclohexa-2,5-diene]-1',2-dione |
InChI |
InChI=1S/C22H19NO3/c1-11-13(3)22(14(4)12(2)21(11)26)17-9-15(24)5-7-19(17)23-20-8-6-16(25)10-18(20)22/h5-10,24H,1-4H3 |
InChI 键 |
OOBOPFKBJZPFHL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2(C(=C(C1=O)C)C)C3=CC(=O)C=CC3=NC4=C2C=C(C=C4)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2,4,5-trichlorophenyl N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycinate](/img/structure/B13752153.png)
![methyl 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13752161.png)
![6-p-Tolylsulfanyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13752165.png)

